molecular formula C30H24KN4O8+ B1666441 Azilsartan kamedoxomil CAS No. 863031-24-7

Azilsartan kamedoxomil

Número de catálogo: B1666441
Número CAS: 863031-24-7
Peso molecular: 607.6 g/mol
Clave InChI: IHWFKDWIUSZLCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azilsartan Kamedoxomil es un bloqueador del receptor de angiotensina II (ARB) utilizado principalmente para el tratamiento de la hipertensión. Es un profármaco que se hidroliza en el tracto gastrointestinal a su forma activa, azilsartan. This compound bloquea selectivamente la unión de la angiotensina II al receptor AT1, inhibiendo así sus efectos vasoconstrictores y secretores de aldosterona .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Azilsartan Kamedoxomil implica varios pasos. Uno de los pasos clave incluye la reacción del ácido 2-etoxi-1-{[2’-(5-oxo-4,5-dihidro-1,2,4-oxadiazol-3-il)bifenil-4-il]metil}-1H-bencimidazol-7-carboxílico con cloruro de (5-metil-2-oxo-1,3-dioxol-4-il)metil en presencia de una base . La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se obtiene a menudo a través de pasos de cristalización y purificación para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Azilsartan Kamedoxomil experimenta diversas reacciones químicas, incluyendo reacciones de hidrólisis, oxidación y sustitución.

Reactivos y Condiciones Comunes

Principales Productos Formados

El principal producto formado por la hidrólisis de this compound es azilsartan, que es la forma activa del fármaco. Las reacciones de oxidación y sustitución pueden conducir a la formación de varios metabolitos y derivados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action
Azilsartan acts by selectively blocking the AT1 receptors for angiotensin II, which leads to vasodilation and a subsequent reduction in blood pressure. It has a high affinity for these receptors—over 10,000 times greater than for AT2 receptors—contributing to its effectiveness in managing hypertension .

Pharmacokinetics
After oral administration, azilsartan is rapidly converted to its active form, azilsartan, with an estimated bioavailability of 60%. Peak plasma concentrations occur within 1 to 3 hours post-dose, and its elimination half-life is approximately 11 hours . Azilsartan does not require dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option in hypertensive patients with comorbidities .

Treatment of Hypertension

Azilsartan is primarily used for managing essential hypertension in adults. Clinical studies have demonstrated its effectiveness compared to other antihypertensive agents:

  • Efficacy Comparisons : In randomized controlled trials, azilsartan has shown superior blood pressure reduction compared to other ARBs like valsartan and olmesartan. For instance, in a study involving 622 patients, azilsartan resulted in a significant reduction in systolic blood pressure (−21.8 mmHg) compared to candesartan (−17.5 mmHg) .
  • Combination Therapy : Azilsartan is often used in combination with thiazide diuretics (e.g., chlorthalidone) or calcium channel blockers (e.g., amlodipine) for enhanced efficacy. Studies indicate that combinations yield better blood pressure control than monotherapy .

Off-Label Uses

Azilsartan has been explored for several off-label applications:

  • Diabetes and Renal Protection : There is evidence suggesting that azilsartan may help decrease the progression of albuminuria in diabetic patients . Its favorable profile in patients with chronic kidney disease has been highlighted, as it does not necessitate dosage adjustments even in severe cases .
  • Atrial Fibrillation Prevention : Some studies have indicated potential benefits in preventing atrial fibrillation recurrence among hypertensive patients with diabetes .

Case Studies and Research Findings

Case Study 1: Efficacy in Elderly Patients
A study involving elderly hypertensive patients demonstrated that azilsartan effectively lowered blood pressure without significant adverse effects. The mean age of participants was 67 years, and the treatment resulted in a consistent reduction of both systolic and diastolic blood pressure over a 16-week period .

Case Study 2: Renal Impairment
Research has shown that azilsartan can be safely administered to patients with varying degrees of renal impairment. A retrospective analysis involving hemodialysis patients indicated a significant blood pressure decrease alongside improved cardiac markers after six months of therapy .

Comparative Efficacy Table

Drug ComparisonSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Study Reference
Azilsartan (40 mg)-21.8-12.4
Candesartan (8 mg)-17.5-9.8
Olmesartan (20 mg)-18.0-10.0
Ramipril (10 mg)-15.0-8.0

Mecanismo De Acción

Azilsartan Kamedoxomil ejerce sus efectos bloqueando el receptor AT1, que es un componente clave del sistema renina-angiotensina-aldosterona. Al inhibir la unión de la angiotensina II a este receptor, previene la vasoconstricción y la liberación de aldosterona, lo que lleva a una disminución de la presión arterial . Los objetivos moleculares incluyen las células musculares lisas vasculares y la glándula suprarrenal.

Comparación Con Compuestos Similares

Compuestos Similares

  • Losartán
  • Valsartán
  • Irbesartán
  • Candesartán

Singularidad

Azilsartan Kamedoxomil es único entre los ARBs debido a su alta potencia y efectos duraderos. Se ha demostrado que proporciona un control superior de la presión arterial en comparación con otros ARBs, lo que lo convierte en una opción valiosa para los pacientes con hipertensión .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of Azilsartan Kamedoxomil in modulating blood pressure?

this compound is a prodrug hydrolyzed to its active form, azilsartan, which selectively antagonizes angiotensin II type 1 (AT1) receptors. This inhibits angiotensin II-induced vasoconstriction, aldosterone release, and sodium retention, thereby reducing blood pressure. The high affinity for AT1 receptors ensures prolonged receptor blockade compared to other ARBs, as demonstrated in clinical trials .

Q. How is the bioavailability of this compound optimized in formulation studies?

Due to its Biopharmaceutics Classification System (BCS) Class IV status (low solubility/permeability), lipid-based microencapsulation strategies are employed. For example, stearic acid and Poloxamer 407 matrices improve permeability and enable controlled release (>80% release over 8 hours), validated via HPLC and SEM characterization .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

Reverse-phase HPLC with gradient elution (YMC-Pack Pro C18 column) and UV detection at 220 nm is widely used. This method separates azilsartan from eight related substances with >3.0 resolution, validated per ICH Q2B guidelines. LC-MS further identifies degradation products under stress conditions (acid/base hydrolysis, oxidation) .

Advanced Research Questions

Q. How are synthetic impurities in this compound identified and mitigated during process development?

Four key impurities arise during synthesis, including azilsartan N-medoxomil (Compound 9) and dimeric byproducts (Compound 10). These are synthesized and characterized via NMR (δ 4.15 ppm for –N–CH2), IR (C=O stretching at 1614 cm⁻¹), and LC-MS (m/z 569.1688). Co-injection studies confirm retention times, enabling impurity profiling for regulatory compliance .

Q. What methodologies resolve discrepancies in drug release profiles between lipid matrices and nanosuspensions?

Lipid matrices (e.g., stearic acid/Poloxamer 407) achieve sustained release (>60% over 24 hours) by delaying diffusion, whereas nanosuspensions (using povidone K30) enhance solubility (90% release in 20 minutes). Comparative studies utilize dissolution testing under biorelevant conditions (pH 6.8) and particle size analysis (SEM for surface morphology) .

Q. How do pharmacodynamic differences between this compound and other ARBs inform clinical trial design?

Superior blood pressure reduction vs. olmesartan (ΔSBP: −14.3 vs. −11.7 mmHg) is demonstrated in double-blind trials (n=299). Study designs prioritize randomization, placebo controls, and 24-hour ambulatory BP monitoring. Dose escalation (40→80 mg/day) accounts for diuretic interactions and renal impairment .

Q. What strategies validate the genotoxicity of this compound-related compounds?

Impurities like amidoxime methyl ester (Compound 12) undergo Ames tests (bacterial reverse mutation), chromosomal aberration assays, and in vivo micronucleus tests. Acceptable limits (ICH Q3A) are set at ≤0.15% for identified impurities, supported by HPLC-MS/MS quantification .

Q. How do pharmacokinetic properties influence dosing regimens in comorbid populations?

Azilsartan’s 60% bioavailability and Tmax (1.5–3 hours) require dose adjustments in hepatic impairment. CYP2C9 inhibitors (e.g., fluconazole) reduce clearance by 40%, necessitating therapeutic drug monitoring. Renal excretion (<2%) minimizes dose dependency in CKD, but hyperkalemia risks mandate potassium monitoring .

Q. Methodological Considerations

Q. What experimental parameters ensure reproducibility in synthesizing this compound intermediates?

Key steps include:

  • Amidoxime formation : React BEC methyl ester with hydroxylamine hydrochloride (NaOMe catalyst, 25–30°C).
  • Cyclization : Ethyl chloroformate in xylene (reflux, 2 hours) yields azilsartan methyl ester.
  • Final prodrug synthesis : Medoxomil chloride condensation (DMF, 40–45°C), yielding 57–65% purity post-recrystallization. Reaction progress is monitored via in-process HPLC .

Q. How are stability-indicating assays designed for this compound under ICH guidelines?

Forced degradation studies (acid/alkaline hydrolysis, photolysis, oxidation) confirm method specificity. Mass balance (>98%) and peak homogeneity (USP tailing factor <2) are validated. Degradation products (e.g., hydrolyzed dioxolane ring) are identified via HRMS and fragmentation patterns .

Propiedades

Número CAS

863031-24-7

Fórmula molecular

C30H24KN4O8+

Peso molecular

607.6 g/mol

Nombre IUPAC

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1

Clave InChI

IHWFKDWIUSZLCJ-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

SMILES isomérico

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=N5)[O-])C(=O)OCC6=C(OC(=O)O6)C.[K+]

SMILES canónico

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

Apariencia

Solid powder

Key on ui other cas no.

863031-24-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TAK-491;  TAK 491;  TAK491;  Azilsartan Medoxomil;  Azilsartan medoxomilpotassium;  Azilsartan kamedoxomil;  Brand name Edarbi.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.